molecular formula C8H7N3O B11770295 (NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine

(NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine

Cat. No.: B11770295
M. Wt: 161.16 g/mol
InChI Key: JGYPHAQVSRTBJA-UITAMQMPSA-N
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Description

(NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine: is an organic compound characterized by the presence of a benzimidazole ring attached to a hydroxylamine group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine typically involves the reaction of benzimidazole derivatives with hydroxylamine. One common method involves the condensation of 2-formylbenzimidazole with hydroxylamine hydrochloride under acidic conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction could produce benzimidazole-2-methylamine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry, forming complexes with various metals.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the benzimidazole moiety.
  • Studied for its role in enzyme inhibition and interaction with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including anticancer and antiviral activities.
  • Evaluated for its ability to modulate biological pathways and molecular targets.

Industry:

  • Utilized in the development of fluorescent probes and sensors for detecting specific analytes.
  • Applied in the synthesis of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the hydroxylamine group can participate in redox reactions, modulating the oxidative state of biological systems .

Comparison with Similar Compounds

    Benzimidazole: A parent compound with a similar structure but lacking the hydroxylamine group.

    2-Formylbenzimidazole: A precursor in the synthesis of (NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine.

    Benzimidazole-2-carboxylic acid: A derivative formed through oxidation reactions.

Uniqueness: The presence of the hydroxylamine group in this compound imparts unique chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

(NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine

InChI

InChI=1S/C8H7N3O/c12-9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5,12H,(H,10,11)/b9-5-

InChI Key

JGYPHAQVSRTBJA-UITAMQMPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=N\O

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=NO

Origin of Product

United States

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